4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione
Description
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a 1lambda6-thiane-1,1-dione core (a six-membered thiopyran ring with two sulfonyl groups). At the 4-position of the thiane ring, it features two substituents: a hydroxyl (-OH) group and a benzylamino-methyl (-CH2-NH-CH2-C6H5) moiety.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C13H19NO3S/c15-13(6-8-18(16,17)9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
InChI Key |
KVDCIFPCCFANQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes using more efficient catalysts, improving reaction conditions, and employing continuous flow reactors to enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the oxygen functionalities.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Scientific Research Applications
4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione with structurally related 1lambda6-thiane-1,1-dione derivatives described in the evidence. Key differences in substituents, molecular weight, and inferred properties are highlighted.
Table 1: Structural and Physicochemical Comparison of Thiane-1,1-dione Derivatives
Key Comparative Analysis:
Substituent Diversity and Functional Effects: The target compound combines a hydroxyl group (polar, H-bond donor) and a benzylamino-methyl group (aromatic, H-bond acceptor). This dual functionality contrasts with analogs like 4-acetyl-1lambda6-thiane-1,1-dione (), which lacks nitrogen and relies on a ketone for hydrophobic interactions . 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione () features a bicyclic substituent, which may improve binding affinity in biological systems compared to the monocyclic benzyl group in the target .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~298 g/mol) compared to 4-acetyl-1lambda6-thiane-1,1-dione (176 g/mol) suggests differences in pharmacokinetics, such as membrane permeability. The hydrochloride salt in 3-(aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione () increases water solubility, a property the target compound may lack due to its neutral benzylamino group .
Biological Relevance: While direct activity data for the target compound are absent, the benzylamino group is structurally similar to PP-13 (), a pyrrolopyrimidine derivative with cytotoxic effects in cancer cells . The hydroxyl group in the target may enhance binding to hydrophilic targets compared to 4-[(5-methyl-2-furyl)methyl]-1lambda6-thiazinane-1,1-dione (), which relies on a furan ring for interactions .
Research Findings and Implications
- Structural Insights : The 1lambda6-thiane-1,1-dione core is versatile, accommodating diverse substituents that modulate physicochemical and biological properties.
- Design Considerations: Introducing polar groups (e.g., -OH) improves solubility, while aromatic or bicyclic substituents (e.g., benzyl, tetrahydroquinoline) enhance target engagement.
- Gaps in Data: Specific synthetic routes, stability, and bioactivity data for the target compound are unavailable in the provided evidence.
Biological Activity
The compound 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione (CAS Number: 2060029-59-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2060029-59-4 |
| Molecular Formula | C13H19NO3S |
| Molecular Weight | 269.36 g/mol |
Structural Characteristics
The compound features a thiane ring with a hydroxyl group and a benzylamino side chain, which may contribute to its biological activity. Its unique structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related thiane derivatives have shown promising results against various bacterial and fungal strains.
Case Study: Antifungal Activity
A study evaluating the antifungal activity of sulfur-containing heterocycles found that certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to known antifungal agents like karanjin. Although specific data for this compound is limited, it is hypothesized that it may exhibit similar antifungal properties due to its structural similarities to other active compounds in the class .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of thiane derivatives suggest potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Research Findings
In vitro studies have shown that certain thiane derivatives can inhibit cell proliferation in various cancer cell lines. The proposed mechanism includes the disruption of cellular signaling pathways that promote survival and proliferation .
The biological activity of This compound is believed to involve:
- Interaction with DNA : Some thiane compounds can intercalate into DNA, leading to mutations or cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
Comparative Analysis with Related Compounds
To understand the potential of This compound , it is useful to compare its biological activity with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| 4-Hydroxymethylbiphenyl | Moderate | Low | DNA intercalation |
| Benzyl chloride | High | Moderate | Enzyme inhibition |
| 4-Chloromethylbiphenyl | High | High | DNA damage |
| This compound | Unknown | Unknown | Proposed: DNA interaction |
Q & A
Q. What protocols ensure reproducibility when sharing synthetic procedures for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
